1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine
Description
Properties
Molecular Formula |
C10H17N3S |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)sulfanylbutan-2-amine |
InChI |
InChI=1S/C10H17N3S/c1-4-9(11)6-14-10-12-7(2)5-8(3)13-10/h5,9H,4,6,11H2,1-3H3 |
InChI Key |
IIHLYJYPTWDWSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CSC1=NC(=CC(=N1)C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Substitution of 4,6-Dimethylpyrimidine-2-thiol
The most common and reported method for the preparation of 1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine involves nucleophilic substitution reactions where 4,6-dimethylpyrimidine-2-thiol acts as a nucleophile attacking an appropriate alkyl halide or haloalkyl amine derivative.
-
- 4,6-Dimethylpyrimidine-2-thiol
- 2-halobutan-1-amine or protected butan-2-amine derivatives (e.g., haloalkylamines or their salts)
-
- Base (e.g., sodium hydroxide or potassium carbonate) to deprotonate the thiol
- Solvent: ethanol or other polar aprotic solvents
- Temperature: reflux or controlled heating (around 80–100 °C)
- Time: several hours (e.g., 8 hours)
Mechanism:
The thiolate anion generated from 4,6-dimethylpyrimidine-2-thiol attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the thioether linkage.
Synthesis of related bis(2-(4,6-dimethylpyrimidin-2-ylsulfanyl)ethyl)amine was achieved by reacting bis(2-chloroethyl)ammonium hydrochloride with 4,6-dimethylpyrimidine-2-thiol in the presence of sodium hydroxide in ethanol at 353 K for 8 hours, yielding the product after chromatographic purification (yield ~63%).
By analogy, 1-((4,6-dimethylpyrimidin-2-yl)thio)butan-2-amine can be synthesized using 2-chlorobutan-1-amine or similar haloalkyl amine derivatives under similar conditions.
Industrial and Large-Scale Preparation Considerations
Industrial synthesis typically follows the nucleophilic substitution route but optimizes parameters such as:
- Use of purified starting materials
- Controlled temperature and reaction time to maximize yield and purity
- Use of hydrochloride salt formation to stabilize the amine group for isolation and storage
- Purification by recrystallization or chromatographic techniques to ensure high purity for pharmaceutical or biochemical applications.
Summary of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | 4,6-Dimethylpyrimidine-2-thiol + haloalkyl amine | Base (NaOH), ethanol, reflux (~80-100 °C), 8 h | ~60-70% | Most common, scalable, produces thioether linkage |
| Hydrothermal synthesis | Bis(2-(4,6-dimethylpyrimidin-2-ylthio)ethyl)amine + Cu(ClO4)2 + H2O | 413 K, 3 days, sealed reactor | ~40% | Yields crystalline product, less common |
| Industrial optimized route | Similar to nucleophilic substitution | Controlled temp/time, salt formation | Variable | Focus on purity, yield, and scalability |
Analytical and Characterization Data
NMR Spectroscopy:
Characteristic proton signals for methyl groups on the pyrimidine ring (singlets around 2.2–2.4 ppm), methylene and methine protons of the butan-2-amine moiety (multiplets around 1.3–3.4 ppm), and aromatic pyrimidine protons (singlets near 6.2–6.7 ppm) confirm the structure.Mass Spectrometry:
Molecular ion peaks consistent with the molecular formula confirm the compound identity.Elemental Analysis:
Carbon, hydrogen, nitrogen, and sulfur content consistent with the expected molecular formula.
Research Findings and Notes on Preparation
- The preparation of 1-((4,6-dimethylpyrimidin-2-yl)thio)butan-2-amine leverages the nucleophilicity of the thiol group on the pyrimidine ring to form a stable thioether bond with alkyl amines.
- The compound’s synthesis is adaptable to various alkyl chain lengths and amine substitutions, allowing for structural analog development.
- Hydrothermal methods, while less common, can yield crystalline forms useful for structural studies and coordination chemistry applications.
- The hydrochloride salt form is preferred for stability and handling in pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and biological differences between 1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine and related compounds:
*Estimated based on structural formula.
Detailed Analysis of Structural and Functional Differences
(a) Thioether vs. Amide Linkages
- The acetamide derivative (2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide) replaces the butan-2-amine chain with an acetamide group, enabling stronger hydrogen-bonding interactions with enzyme active sites. This modification is critical for SIRT2 selectivity, as seen in SirReal2 inhibitors .
(b) Aromatic vs. Aliphatic Substituents
- The benzothiazole derivative (N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine) introduces an aromatic system, enhancing π-π stacking with protein residues but reducing solubility compared to aliphatic chains .
- The fluorophenyl derivative (1-(4-fluorophenyl)butan-2-amine hydrochloride) lacks the pyrimidine ring but incorporates a fluorine atom, which may improve metabolic stability and bioavailability through electronic effects .
(c) Sulfur-Containing Rings
- The thietane-containing compound (Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate) features a strained 3-membered sulfur ring, which could increase reactivity or susceptibility to ring-opening metabolism compared to the unstrained thioether in the target compound .
(d) Polar Functional Groups
- The sulfone-containing derivative (4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide) includes a sulfone group, significantly enhancing polarity and oxidative stability, albeit at the cost of reduced membrane permeability .
Research Findings and Implications
- SIRT2 Inhibition : The 2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide motif is a validated scaffold for selective SIRT2 inhibition, with crystallographic data confirming its interaction with a hydrophobic "selectivity pocket" . The target compound’s butan-2-amine chain may extend into adjacent substrate-binding regions, offering opportunities for enhanced potency.
- Metabolic Stability : Thioether linkages (as in the target compound) are generally more metabolically stable than thioesters or strained sulfur rings (e.g., thietane), suggesting superior pharmacokinetic profiles .
- Solubility-Bioavailability Balance : While sulfone and amide groups improve solubility, aliphatic chains (e.g., butan-2-amine) may better balance hydrophobicity for blood-brain barrier penetration or intracellular targeting .
Biological Activity
1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine, also known by its CAS number 1342352-97-9, is a synthetic compound notable for its unique structural features, which include a butan-2-amine backbone linked to a pyrimidine moiety. This compound has garnered interest in medicinal chemistry due to the biological activities commonly associated with pyrimidine derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇N₃S |
| Molecular Weight | 211.33 g/mol |
| CAS Number | 1342352-97-9 |
Biological Activity Overview
The biological activity of 1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine is primarily linked to its structural components. Pyrimidine derivatives are known for various pharmacological properties, including:
- Antimicrobial Activity : Related compounds have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Similar derivatives have demonstrated efficacy against yeast strains such as Candida albicans.
- Enzyme Inhibition : The compound has potential as an inhibitor of human sirtuin 2 (SIRT2), a protein involved in numerous biological processes, with a reported IC50 value of 42 nM for related compounds.
Synthesis Methods
The synthesis of 1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine typically involves:
- Rearrangement Reactions : Utilizing precursors derived from pyrimidine and thio compounds.
- Reagent Selection : Employing aryl/heteroaryl hydrazines to modify the core structure.
These methods ensure high purity and yield of the final product.
Antimicrobial Activity
In a study evaluating the antimicrobial properties of related pyrimidine compounds, it was found that they exhibited substantial antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the pyrimidine structure could enhance antimicrobial efficacy.
SIRT2 Inhibition
Research focused on the inhibition of SIRT2 revealed that compounds similar to 1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine could effectively inhibit this enzyme. The significance of SIRT2 in various diseases highlights the therapeutic potential of this compound in treating conditions such as neurodegenerative diseases .
Interaction Studies
Preliminary studies suggest that the compound interacts with various biological targets, including enzymes and receptors involved in critical biological pathways. Understanding these interactions is essential for elucidating its mechanism of action and potential therapeutic effects.
Comparison with Similar Compounds
| Compound Name | Notable Properties |
|---|---|
| N-methyl-2-((4-methylthiazol-2-yl)thio)ethan-1-amine | Antimicrobial activity |
| 4,6-Dimethyl-2-(pyrrolidin-1-yl)ethylthio)pyrimidine | Potential CNS activity |
| 1-(5-bromopyrimidin-2-yl)cyclobutan-1-amine | Anticancer properties |
Q & A
Basic Research Question: What are the standard synthetic routes for preparing 1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine?
Answer:
The synthesis typically involves nucleophilic substitution reactions between 4,6-dimethylpyrimidin-2-thiol and halogenated butan-2-amine derivatives. A common protocol includes:
- Step 1: Activation of the thiol group via deprotonation using a base (e.g., NaH or KOH) in anhydrous THF or DMF .
- Step 2: Reaction with 2-bromobutan-2-amine under inert conditions (N₂/Ar) at 60–80°C for 12–24 hours.
- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) to isolate the product.
Key challenges include controlling regioselectivity and minimizing oxidation of the thioether group.
Basic Research Question: Which spectroscopic and crystallographic methods are optimal for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- X-ray Crystallography:
- Single-crystal analysis reveals bond lengths (e.g., C-S: 1.74–1.78 Å) and dihedral angles between the pyrimidine and butan-2-amine moieties (e.g., 85–95° ).
- Mass Spectrometry (HRMS):
Advanced Research Question: How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
Discrepancies often arise from variations in assay conditions or impurity profiles. A systematic approach includes:
Replication Studies: Reproduce assays under standardized conditions (e.g., cell lines, pH, temperature) .
Analytical Purity Checks: Use HPLC-MS to quantify impurities (>98% purity required for reliable IC₅₀ data) .
Orthogonal Assays: Compare results across multiple platforms (e.g., enzyme inhibition vs. cellular viability assays) to distinguish direct vs. indirect effects .
Advanced Research Question: What computational strategies are effective for predicting the environmental fate of this compound?
Answer:
- Quantitative Structure-Activity Relationship (QSAR) Models: Predict biodegradation half-lives using descriptors like logP (calculated: 2.1) and topological polar surface area (TPSA: 65 Ų) .
- Molecular Dynamics (MD) Simulations: Model interactions with soil organic matter to estimate adsorption coefficients (Kₐd) .
- Metabolite Pathway Prediction: Tools like EAWAG-BBD suggest potential oxidation of the thioether group to sulfoxide/sulfone derivatives .
Advanced Research Question: How can structural modifications enhance the compound’s selectivity in kinase inhibition assays?
Answer:
- Rational Design:
- Experimental Validation:
- Use surface plasmon resonance (SPR) to measure binding kinetics (KD) against kinase isoforms .
- Compare IC₅₀ values in wild-type vs. mutant kinase cell lines to assess selectivity .
Basic Research Question: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles (amine/thiol groups may cause irritation) .
- Ventilation: Use fume hoods during synthesis to mitigate exposure to volatile solvents (e.g., DMF) .
- Waste Disposal: Neutralize residual amines with dilute HCl before aqueous disposal .
Advanced Research Question: How can researchers integrate this compound into a broader theoretical framework for drug discovery?
Answer:
- Conceptual Linkage:
- Methodological Alignment:
- Hypothesis Testing:
Advanced Research Question: What strategies mitigate crystallographic disorder in structural studies of this compound?
Answer:
- Crystallization Optimization:
- Use slow evaporation with mixed solvents (e.g., CHCl₃/MeOH) to improve crystal packing .
- Data Collection:
- Collect high-resolution datasets (≤0.8 Å) at low temperature (100 K) to reduce thermal motion artifacts .
- Refinement Techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
